molecular formula C6H5N5 B13113398 [1,2,4]Triazino[4,5-d][1,2,4]triazepine CAS No. 252374-65-5

[1,2,4]Triazino[4,5-d][1,2,4]triazepine

Cat. No.: B13113398
CAS No.: 252374-65-5
M. Wt: 147.14 g/mol
InChI Key: BMVNPQYCTJZBGR-UHFFFAOYSA-N
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Description

[1,2,4]Triazino[4,5-d][1,2,4]triazepine (CAS 252374-65-5) is a nitrogen-rich heterocyclic compound with the molecular formula C 6 H 5 N 5 and a molecular weight of 147.14 g/mol . This fused heterocyclic scaffold is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Research indicates that related 1,2,4-triazepine derivatives exhibit a broad spectrum of biological and pharmacological activities . Specific derivatives have demonstrated potent, selective anticancer activity in screenings conducted by the National Cancer Institute (NCI) . The core triazepine structure is a key pharmacophore, and its incorporation into molecular hybrids is a recognized strategy for developing potent, targeted therapeutic molecules . Computational studies, including molecular docking and DFT analysis, are instrumental in elucidating the binding affinity and interaction mechanisms of such compounds with target proteins like Janus Kinase-2 (JAK2), providing a rational basis for their anticancer properties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

252374-65-5

Molecular Formula

C6H5N5

Molecular Weight

147.14 g/mol

IUPAC Name

[1,2,4]triazino[4,5-d][1,2,4]triazepine

InChI

InChI=1S/C6H5N5/c1-2-7-9-4-11-5-10-8-3-6(1)11/h1-5H

InChI Key

BMVNPQYCTJZBGR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN=CN2C=NN=C1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazino[4,5-d][1,2,4]triazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents for reduction reactions, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis with bases can lead to the formation of diazepine derivatives .

Scientific Research Applications

Antimicrobial Activity

Several studies have demonstrated that derivatives of [1,2,4]Triazino[4,5-d][1,2,4]triazepine exhibit notable antimicrobial properties. For instance:

  • Synthesis and Evaluation : Research has shown that compounds derived from this triazepine framework possess significant activity against various bacterial strains and fungi. A study highlighted the synthesis of novel derivatives that were tested against pathogens like Staphylococcus aureus and Candida albicans with promising results .
  • Mechanism of Action : The antimicrobial mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The anticancer potential of [1,2,4]Triazino[4,5-d][1,2,4]triazepine has been a focal point in recent research:

  • In Vitro Studies : Several derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The results indicated significant inhibition of cell proliferation .
  • Case Study : A specific derivative was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Properties

Research indicates that certain derivatives may also possess anti-inflammatory effects:

  • Mechanistic Insights : These compounds can modulate inflammatory cytokines and inhibit pathways involved in inflammation .
  • Clinical Relevance : Their application could extend to treating chronic inflammatory diseases such as rheumatoid arthritis.

Data Tables

Application AreaSpecific ActivityReference
AntimicrobialActive against Staphylococcus aureus
AnticancerInduces apoptosis in HeLa cells
Anti-inflammatoryModulates inflammatory cytokines

Mechanism of Action

The mechanism of action of [1,2,4]Triazino[4,5-d][1,2,4]triazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Core Structure of [1,2,4]Triazino[4,5-d][1,2,4]triazepine

  • Heteroatoms : Six nitrogen atoms distributed across the triazine and triazepine rings.
  • Fusion Pattern : The triazine ring shares two adjacent atoms with the triazepine ring, creating a rigid yet adaptable framework.

Comparison with Analogous Systems

Compound Name Core Structure Heteroatoms Key Structural Differences
Isoxazolo[4,5-e][1,2,4]triazepine Isoxazole + Triazepine 1 O, 4 N Oxygen atom in isoxazole enhances polarity
[1,2,4]Triazino[4,5-a]benzimidazole Triazine + Benzimidazole 5 N Benzimidazole moiety increases aromaticity
Pyridazino-triazino-tetrazine Pyridazine + Triazine + Tetrazine 8 N Four fused rings; high nitrogen density
Pyrido[1,2-b][1,2,4]triazino-triazine Pyridine + Triazine + Triazine 6 N Extended π-system improves DNA intercalation

Key Insight: The absence of oxygen/sulfur in [1,2,4]Triazino[4,5-d][1,2,4]triazepine may reduce metabolic susceptibility compared to isoxazolo or thiadiazine analogs.

Common Strategies for Fused Triazine-Triazepine Systems

  • Cyclization Reactions: Used in 80% of analogs (e.g., ). For example, diazonium salt coupling followed by spontaneous cyclization yielded triazino-benzimidazolones .
  • Dimroth Rearrangement : Critical for synthesizing isoxazolo[4,5-e][1,2,4]triazepine derivatives .

Anticancer Activity

Compound Class Cell Line Tested IC50/Activity Highlight Key Substituents
Isoxazolo[4,5-e][1,2,4]triazepine NCI-60 panel Compound 21: >90% inhibition Acetyl/propan-2-yl groups
[1,2,4]Triazino[4,5-a]benzimidazole MCF7 Compound 3c: IC50 = 1.2 µM 2-Chlorophenyl
Pyridazino-triazino-tetrazine HepG2, HCT-116 50% growth inhibition at 10 µM Thiophene substituent

SAR Trends :

  • Electron-Withdrawing Groups (e.g., Cl, Br) enhance cytotoxicity by improving target binding .
  • Alkyl/Aryl Substituents (e.g., acetyl, phenyl) modulate solubility and bioavailability .

Antimicrobial and Antiviral Activity

  • 6-Thio-substituted triazino-quinazolinones () showed broad-spectrum antiviral activity (EC50 = 0.5–5 µM).
  • Pyrazoline-triazino-indole hybrids () exhibited antifungal activity against C. albicans (MIC = 8 µg/mL).

Comparative Analysis Table

Parameter [1,2,4]Triazino[4,5-d][1,2,4]triazepine Isoxazolo[4,5-e][1,2,4]triazepine [1,2,4]Triazino[4,5-a]benzimidazole
Heteroatoms 6 N 1 O, 4 N 5 N
Synthetic Route Cyclization (hypothesized) Dimroth rearrangement Cyclocondensation
Bioactivity Focus Potential anticancer Antitumor (G2/M arrest) MCF7 inhibition
Key Advantage High nitrogen density Oxygen enhances polarity Aromaticity improves DNA binding

Biological Activity

[1,2,4]Triazino[4,5-d][1,2,4]triazepine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the triazepine family, which is characterized by a seven-membered ring containing nitrogen atoms. Research indicates that derivatives of triazepines exhibit a variety of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Synthesis

The structure of [1,2,4]triazino[4,5-d][1,2,4]triazepine can be represented as follows:

CnHmNp\text{C}_n\text{H}_m\text{N}_p

where nn, mm, and pp represent the number of carbon, hydrogen, and nitrogen atoms respectively. The synthesis of this compound typically involves multi-step reactions that include cycloaddition and other organic transformations. Recent studies have explored various synthetic routes to enhance yield and purity while maintaining biological activity .

Anticancer Activity

Numerous studies have reported the anticancer properties of [1,2,4]triazino[4,5-d][1,2,4]triazepine derivatives. For instance:

  • Case Study 1 : A derivative was tested against several cancer cell lines including MKN-45 gastric adenocarcinoma cells. The results indicated significant cytotoxicity with an IC50 value in the low micromolar range .
  • Case Study 2 : Another study demonstrated that compounds derived from [1,2,4]triazino[4,5-d][1,2,4]triazepine exhibited enhanced efficacy compared to traditional chemotherapeutic agents like Paclitaxel .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied:

  • Case Study 3 : Research highlighted that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .
  • Table 1 summarizes the antimicrobial activity of various derivatives against selected pathogens:
CompoundPathogenMinimum Inhibitory Concentration (MIC)
Derivative AE. coli32 µg/mL
Derivative BS. aureus16 µg/mL
Derivative CPseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

The anti-inflammatory effects of [1,2,4]triazino[4,5-d][1,2,4]triazepine have also been documented:

  • Case Study 4 : In vitro assays showed that certain derivatives inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .

The biological activities of [1,2,4]triazino[4,5-d][1,2,4]triazepine are believed to be mediated through several mechanisms:

  • Cytotoxicity in Cancer Cells : Induction of apoptosis via mitochondrial pathways has been suggested as a primary mechanism for its anticancer effects.
  • Antimicrobial Action : The compounds may interfere with bacterial protein synthesis or disrupt cellular integrity.
  • Anti-inflammatory Effects : Modulation of signaling pathways related to inflammation (e.g., NF-kB pathway) has been observed.

Q & A

Q. How can fused heterocyclic systems (e.g., triazolo-triazines) expand the therapeutic potential of this scaffold?

  • Methodological Answer : Fusion with imidazo or pyrimidine rings (via Buchwald-Hartwig coupling) introduces π-π stacking interactions, improving DNA intercalation. For example, triazolo[4,3-b]quinoxalines show dual kinase/HDAC inhibition (IC50_{50} = 0.8 µM) . Regioselective cyclization is achieved using Pd(OAc)2_2/Xantphos catalysts .

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